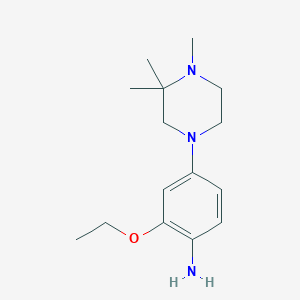

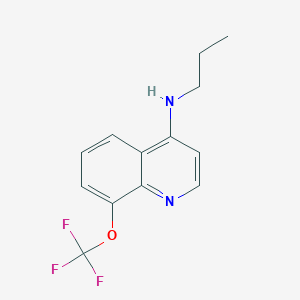

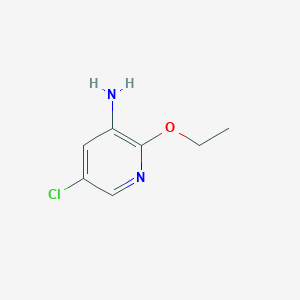

5-(3-Chlorophenyl)-1,2-oxazol-3-amine

Übersicht

Beschreibung

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance, smell, taste, and other physical characteristics.

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

-

Anticonvulsant Drug Research

- Field : Pharmacology

- Application : The compound 5-(3-chlorophenyl)-4-Hexyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315) is being researched as a new anticonvulsant drug candidate . It acts on the voltage-gated sodium channels and exhibits anticonvulsant activity in an MES (maximal electroshock-induced seizure) and 6Hz test in mice .

- Methods : The impact of its chronic use on a living organism is being assessed through tests and the PAMPA (parallel artificial membrane permeability assay) BBB (blood–brain barrier) test .

- Results : Previous studies have shown their beneficial toxic and pharmacological profile .

-

Synthesis of Anticonvulsant and Analgesic Agents

- Field : Medicinal Chemistry

- Application : A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .

- Methods : The compounds obtained were evaluated in the following acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole .

- Results : The most active substance showed more beneficial ED 50 and protective index values than the reference drug—valproic acid .

-

Synthesis of Thiophene Derivatives

- Field : Organic Chemistry

- Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

-

Antileishmanial and Antimalarial Drug Research

- Field : Pharmacology

- Application : Pyrazole-bearing compounds, which are structurally similar to “5-(3-Chlorophenyl)-1,2-oxazol-3-amine”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

- Results : The target compounds showed significant inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .

-

Determination of Compound in Mouse Brain Tissue

- Field : Biochemistry

- Application : The compound 5-(3-Chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is being researched for its effects on the brain .

- Methods : The compound’s presence in mouse brain tissue is determined by microwave-assisted extraction and high-performance liquid chromatography with fluorescence detection .

- Results : This method allows for the detection and quantification of the compound in biological samples .

-

Synthesis of Pyrazole Derivatives

- Field : Organic Chemistry

- Application : Pyrazole-bearing compounds, which are structurally similar to “5-(3-Chlorophenyl)-1,2-oxazol-3-amine”, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

- Results : The target compounds showed significant inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression .

Safety And Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This can include toxicity, flammability, and environmental impact.

Zukünftige Richtungen

Future directions could involve potential applications of the compound, areas for further research, or improvements to the synthesis process.

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFVSXBAFUJIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)-1,2-oxazol-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1425689.png)

![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)

![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)